REACTION_SMILES
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[Al+3:2].[Cl-:24].[Cl-:25].[Cl-:26].[Cl-:27].[Cl:7][C:8]1([F:23])[O:9][C:10]([C:15]([F:16])([F:17])[F:18])([C:19]([F:20])([F:21])[F:22])[O:11][C:12]1([F:13])[Cl:14].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[Ti+4:28]>>[C:8]1([F:23])=[C:12]([F:13])[O:11][C:10]([C:15]([F:16])([F:17])[F:18])([C:19]([F:20])([F:21])[F:22])[O:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)C1(C(F)(F)F)OC(F)(Cl)C(F)(Cl)O1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(F)OC(C(F)(F)F)(C(F)(F)F)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |